molecular formula C13H9BrO B13453383 3-(2-Bromophenyl)benzaldehyde

3-(2-Bromophenyl)benzaldehyde

Cat. No.: B13453383
M. Wt: 261.11 g/mol
InChI Key: QZQBJRBIGFMCJP-UHFFFAOYSA-N
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Description

2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a bromine atom at the 2’ position and an aldehyde group at the 3 position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde typically involves the bromination of biphenyl followed by formylation. One common method is the electrophilic aromatic substitution reaction, where biphenyl is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the 2’ position . The resulting 2’-bromobiphenyl is then subjected to a formylation reaction using a formylating agent like dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to obtain 2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde .

Industrial Production Methods

Industrial production methods for 2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).

Major Products Formed

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

    Oxidation: 2’-Bromo-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 2’-Bromo-[1,1’-biphenyl]-3-methanol.

Mechanism of Action

The mechanism of action of 2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The bromine atom and aldehyde group confer unique reactivity to the compound, allowing it to participate in various chemical reactions. For example, the aldehyde group can form Schiff bases with amines, which can further undergo cyclization or other transformations . The bromine atom can participate in halogen bonding and influence the compound’s electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows it to undergo a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis

Biological Activity

3-(2-Bromophenyl)benzaldehyde is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromine atom on the phenyl ring adjacent to the aldehyde group, exhibits various pharmacological properties that make it a subject of interest for researchers.

  • Molecular Formula : C13H10BrO
  • Molecular Weight : 252.12 g/mol
  • IUPAC Name : this compound
  • Structure : The compound consists of a benzaldehyde moiety substituted with a bromophenyl group, which influences its reactivity and biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its activity against human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) cell lines using the MTT assay. The results demonstrated that this compound can inhibit cell proliferation effectively, suggesting its potential as an anticancer agent .

Cell Line IC50 (µM) Activity
HepG215.4Cytotoxic
HT-2912.8Cytotoxic
MCF-710.5Cytotoxic

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on various enzymes. It shows promising activity against monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. The inhibition of MAO can be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Its mechanism appears to involve the disruption of bacterial cell membranes and interference with metabolic pathways, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound can be attributed to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The bromine substituent may enhance electron-withdrawing capacity, facilitating interactions with nucleophilic sites in enzymes or receptors.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study conducted on synthesized derivatives of benzaldehyde highlighted that compounds similar to this compound showed varying degrees of cytotoxicity, emphasizing the importance of substituent effects on biological activity .
  • Enzyme Inhibition Studies :
    • Research indicated that derivatives of benzaldehyde exhibit selective inhibition towards MAO-B, suggesting that modifications such as bromination could enhance selectivity and potency .
  • Antimicrobial Activity :
    • A series of experiments demonstrated that benzaldehyde derivatives could regulate gene expression associated with virulence in S. aureus, indicating their potential as therapeutic agents against bacterial infections .

Properties

Molecular Formula

C13H9BrO

Molecular Weight

261.11 g/mol

IUPAC Name

3-(2-bromophenyl)benzaldehyde

InChI

InChI=1S/C13H9BrO/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-9H

InChI Key

QZQBJRBIGFMCJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)C=O)Br

Origin of Product

United States

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